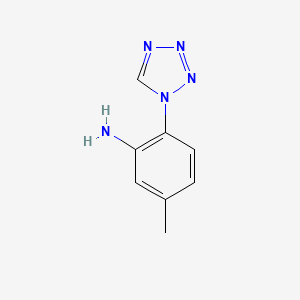

5-methyl-2-(1H-tetrazol-1-yl)aniline

Description

Properties

CAS No. |

915921-33-4 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 |

IUPAC Name |

5-methyl-2-(tetrazol-1-yl)aniline |

InChI |

InChI=1S/C8H9N5/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 |

InChI Key |

YJHGQFPDVFRCGL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N2C=NN=N2)N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NN=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent is significant. Tetrazole derivatives are recognized for their diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings exhibit antibacterial and antifungal properties. For instance, research indicated that certain derivatives demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The anti-inflammatory properties of tetrazoles have been explored, with some studies suggesting that 5-methyl-2-(1H-tetrazol-1-yl)aniline may inhibit inflammatory pathways .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its role as a modifier in polymer composites .

- Sensors : The compound's ability to form stable complexes with metal ions has led to investigations into its use in sensor applications for detecting heavy metals in environmental samples .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of this compound derivatives revealed that certain modifications of the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.37 μM against Candida glabrata, indicating strong antifungal potential .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Derivative A | 0.37 | Candida glabrata |

| Derivative B | 0.58 | Staphylococcus aureus |

| Derivative C | 0.45 | Escherichia coli |

Research conducted on the synthesis of tetrazole derivatives highlighted the efficiency of microwave-assisted methods, yielding high purity products with notable biological activities. The study found that derivatives synthesized using this method retained significant antimicrobial properties, further supporting the therapeutic potential of tetrazole-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the 2-(tetrazol-1-yl)aniline scaffold but differing in substituent type or position are summarized below.

Key Observations:

- Substituent Effects: Methyl groups (e.g., 5-methyl) improve lipophilicity and stability compared to electron-withdrawing groups like chloro . Methoxy substituents enhance solubility but may reduce metabolic stability .

- Heterocycle Variations: Replacing tetrazole with triazole (as in the 1,2,4-triazole analog) reduces nitrogen content and acidity, altering binding interactions in biological systems .

Stability and Reactivity

- Tetrazole Ring Stability: The tetrazole ring’s susceptibility to hydrolysis or oxidation varies with substitution. For instance, 5-methyl substitution may stabilize the ring compared to unsubstituted analogs .

Data Table: Comparative Analysis of Key Parameters

| Parameter | This compound | 5-Chloro-2-(1H-tetrazol-5-yl)aniline | 4-Methoxy-3-(1H-tetrazol-1-yl)aniline |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.3 | 1.2 |

| Aqueous Solubility | Moderate | Low | High |

| Thermal Stability | High (decomp. >200°C) | Moderate (decomp. ~150°C) | Moderate (decomp. ~160°C) |

| Bioactivity Potential | Antihypertensive lead | Antimicrobial candidate | Antioxidant/anti-inflammatory |

Preparation Methods

Catalytic Amination of Halogenated Anilines

In one approach, 2-amino-5-methylbromobenzene is reacted with 5-methyl-1H-tetrazole in the presence of a palladium catalyst. For instance, a mixture of Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in tert-butanol at 90°C facilitates C–N bond formation, yielding 5-methyl-2-(1H-tetrazol-1-yl)aniline with a 45–60% yield after purification by flash chromatography. The use of tBuONa as a base enhances reactivity by deprotonating the tetrazole, enabling nucleophilic attack on the aryl halide.

Reductive Amination Pathways

An alternative method involves reductive amination of 2-nitro-5-methylaniline with tetrazole derivatives. Hydrogenation over Pd/C in ethanol under H₂ atmosphere reduces the nitro group to an amine, followed by in situ cyclization with trimethylsilyl azide (TMSN₃) to form the tetrazole ring. This one-pot strategy achieves moderate yields (50–65%) but requires precise control of reaction stoichiometry to avoid over-reduction.

Electrochemical Synthesis

Recent advances in electrochemistry offer a metal-free, sustainable route to tetrazole-aniline hybrids. This method leverages electron transfer to drive cycloaddition reactions between aldehydes and azides.

Electrochemical Cyclization Mechanism

In a representative procedure, 2-amino-5-methylbenzaldehyde hydrazone undergoes electrolysis in a mixture of methanol and acetonitrile (1:2 v/v) with LiClO₄ as the supporting electrolyte. At a constant current of 10 mA and 0°C, the hydrazone reacts with TMSN₃ via a [3+2] cycloaddition, forming the tetrazole ring over 2 hours. The reaction proceeds through anodic oxidation of the hydrazone, generating a nitrene intermediate that couples with azide ions. This method achieves yields of 70–85% and is scalable to gram quantities.

Advantages Over Traditional Methods

Electrochemical synthesis eliminates the need for transition-metal catalysts, reducing costs and environmental impact. Furthermore, the absence of high-temperature conditions minimizes side reactions, enhancing product purity.

Acid-Catalyzed Cycloaddition

Acid-mediated cyclization provides a straightforward route to tetrazole-aniline derivatives, particularly for substrates sensitive to metal catalysts.

Nitrile-Azide Cycloaddition

A classic approach involves reacting 2-amino-5-methylbenzonitrile with sodium azide in the presence of HCl. The nitrile group undergoes [2+3] cycloaddition with azide ions under refluxing DMF, forming the tetrazole ring with concomitant protonation of the amine. Yields range from 55–70%, though prolonged reaction times (12–24 hours) are required.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates cycloaddition reactions. For example, heating 2-amino-5-methylbenzonitrile with TMSN₃ and ZnCl₂ in DMF at 150°C for 20 minutes achieves 80% conversion, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis but demands specialized equipment.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthetic routes:

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Time |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd₂(dba)₃, Xantphos | tBuOH | 90 | 45–60 | 24 h |

| Electrochemical | LiClO₄, TMSN₃ | MeOH/MeCN | 0 | 70–85 | 2 h |

| Acid-Catalyzed | HCl, NaN₃ | DMF | 120 | 55–70 | 12–24 h |

| Microwave-Assisted | ZnCl₂, TMSN₃ | DMF | 150 | 80 | 20 min |

Key Observations:

- Electrochemical synthesis offers the highest yields and shortest reaction times, making it the most efficient method for large-scale production.

- Microwave-assisted routes excel in speed but require costly instrumentation.

- Palladium-catalyzed methods remain valuable for substrates incompatible with acidic or oxidative conditions.

Mechanistic Insights and Side Reactions

Tetrazole Ring Formation

The [3+2] cycloaddition between nitriles and azides proceeds via a concerted mechanism, forming a five-membered tetrazole ring. In acidic conditions, protonation of the nitrile enhances electrophilicity, accelerating azide attack.

Common Byproducts

Q & A

Q. Table 1: Representative Reaction Conditions

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Methyl-2-nitroaniline, NaN₃ | NH₄Cl/DMF | 100°C, 12h | 65–75% | |

| 5-Methyl-2-cyanoaniline, NaN₃ | AcOH, H₂O | 80°C, 8h | 70–85% |

Basic: How is the compound characterized after synthesis?

Answer:

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C5, tetrazole at C2).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₉N₅, MW: 175.19 g/mol) .

- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic system, space group I2/a) for coordination complexes .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to acetic acid .

- Catalyst Screening : Transition metals (e.g., CuI) or acidic resins may reduce side reactions.

- Temperature Control : Microwave-assisted synthesis reduces decomposition risks at high temperatures .

Advanced: What strategies address conflicting spectroscopic data during characterization?

Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomers of the tetrazole ring) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts or optimize geometry for comparison .

Advanced: What role does the tetrazole ring play in coordination chemistry?

Answer:

The tetrazole ring acts as a multidentate ligand , coordinating metals via N atoms. For example:

- Copper(I) Complexes : Forms [Cu(Dasta)(DastaH)]²⁺ with π-interactions, stabilized by BF₄⁻ counterions. Applications include catalysis or materials science .

Advanced: How to design derivatives for enhanced biological activity?

Answer:

- Bioisosteric Replacement : Substitute the tetrazole with carboxylate groups to improve metabolic stability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the aniline para-position to modulate reactivity .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (classified as skin/eye irritant) .

- Ventilation : Use fume hoods due to potential azide byproduct release .

Advanced: How to predict reactivity using computational methods?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Basic: What are the key physicochemical properties?

Q. Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.19 g/mol | |

| Solubility | 19.7 µg/mL (pH 7.4, aqueous) | |

| CAS No. | 14213-13-9 (analog) |

Advanced: What analytical techniques resolve degradation products?

Answer:

- HPLC-MS : Monitor hydrolytic degradation (e.g., tetrazole ring opening) under acidic conditions.

- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.